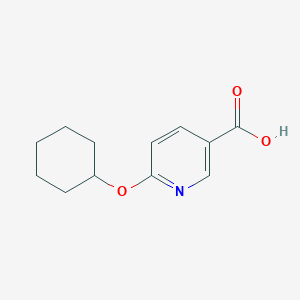
6-(Cyclohexyloxy)nicotinic acid
概述
描述
6-(Cyclohexyloxy)nicotinic acid is a chemical compound with the molecular formula C12H15NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a cyclohexyloxy group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
作用机制
Target of Action
The primary target of 6-(Cyclohexyloxy)nicotinic acid is likely similar to that of nicotinic acid, also known as niacin . Niacin is a B vitamin that is used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . It acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins .
Mode of Action
Nicotinic acid acts as a potent lipid-modifying agent with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .
Pharmacokinetics
In a study analyzing the pharmacokinetics of prolonged-release nicotinic acid in chronic kidney disease (CKD) and in dialysis patients, it was found that no dose adjustment of Niaspan® (a brand name for nicotinic acid) is necessary in patients with renal impairment .
Result of Action
Niacin therapy should be avoided in individuals with liver abnormalities, peptic ulcer disease, and gout .
Action Environment
The solubility of nicotinic acid in various solvents has been determined, which can provide some insight into the action environment of this compound .
生化分析
Biochemical Properties
It is known that nicotinic acid, the parent compound of 6-(Cyclohexyloxy)nicotinic acid, plays a crucial role in redox reactions as a precursor of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are essential for various biochemical reactions, including those involved in energy production and cellular metabolism .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Nicotinic acid and its derivatives have been shown to influence cell function in various ways. For instance, nicotinic acid has been found to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that nicotinic acid and its derivatives exert their effects at the molecular level through various mechanisms. For instance, nicotinic acid has been found to activate the hydroxycarboxylic acid receptor 2 (HCA2), which is involved in various physiological processes
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It has been reported that a high yield of 6-hydroxynicotinic acid, a related compound, was achieved within 72 hours in a laboratory setting . This suggests that this compound may also exhibit temporal changes in its effects.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of nicotinic acid, given its structural similarity. Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway, which involves the conversion of nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to mononucleotide nicotinic acid (NAMN) by nicotinic acid phosphoribosyltransferases .
Transport and Distribution
It is known that nicotinic acid enters the cell through the SLC5A8 and SCL22A1 transporters . It is plausible that this compound may be transported and distributed in a similar manner.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Cyclohexyloxy Group Introduction: The introduction of the cyclohexyloxy group can be achieved through an etherification reaction. This involves reacting nicotinic acid with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
化学反应分析
Types of Reactions
6-(Cyclohexyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyloxy-pyridinecarboxylic acid.
Reduction: Formation of cyclohexyloxy-pyridinecarbinol or cyclohexyloxy-pyridinealdehyde.
Substitution: Formation of various substituted nicotinic acid derivatives.
科学研究应用
6-(Cyclohexyloxy)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the cyclohexyloxy group.
6-Methoxynicotinic Acid: A similar compound where the cyclohexyloxy group is replaced by a methoxy group.
6-Ethoxynicotinic Acid: Another analog with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness
6-(Cyclohexyloxy)nicotinic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-cyclohexyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZLPCJWMJIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262120 | |
| Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509101-15-9 | |
| Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509101-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B3037548.png)
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)
![7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)
![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)
![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)
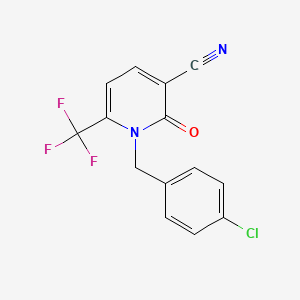
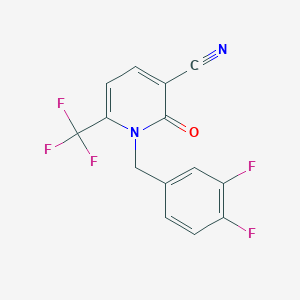
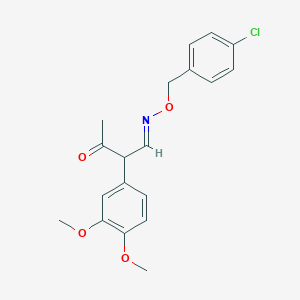
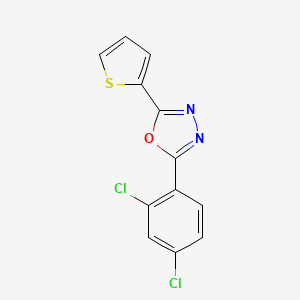
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
![cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B3037568.png)
